PAR-4-AP (TFA), or Protease-Activated Receptor 4 Agonist Peptide, is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor 4. This receptor is part of the G-protein coupled receptor family and plays a significant role in various physiological processes, including platelet activation and inflammatory responses. The compound is typically used in research settings to study receptor signaling pathways and their implications in health and disease.
PAR-4-AP is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a functional peptide. The synthesis often involves the use of trifluoroacetic acid as a cleavage agent to remove protecting groups from the peptide during its assembly.
PAR-4-AP falls under the classification of peptide agonists, specifically targeting the Protease-Activated Receptor 4. It is utilized primarily in pharmacological research to explore its signaling mechanisms and potential therapeutic applications.
The synthesis of PAR-4-AP typically employs solid-phase peptide synthesis, a widely used method for producing peptides. This process involves the following steps:
The synthesis requires careful control of conditions to avoid side reactions and ensure high yield. Commonly employed strategies include in situ neutralization during coupling reactions to enhance yields and minimize aggregation issues .
The molecular structure of PAR-4-AP consists of a sequence of amino acids that specifically interact with the Protease-Activated Receptor 4. Its structure can be represented as follows:
This sequence includes modifications at specific positions to enhance receptor binding and activity.
Molecular weight and other structural data are critical for understanding its properties:
PAR-4-AP participates in various biochemical reactions, primarily involving its binding to the Protease-Activated Receptor 4, leading to downstream signaling cascades. These cascades involve G-protein activation, resulting in physiological effects such as calcium mobilization and platelet activation.
The interaction with PAR-4 leads to distinct signaling pathways characterized by biased agonism, where different downstream effects can be selectively activated based on specific structural modifications of the peptide .
The mechanism of action for PAR-4-AP involves its binding to the Protease-Activated Receptor 4, which triggers conformational changes in the receptor. This activation initiates G-protein signaling pathways, particularly those involving Gα_q/11 proteins, leading to increased intracellular calcium levels and subsequent cellular responses.
Research indicates that different concentrations of PAR-4-AP yield varying degrees of receptor activation, with effective concentration values (EC50) reported around 12.1 μM for calcium signaling .
PAR-4-AP is typically presented as a white powder or crystalline solid. It is soluble in aqueous solutions at physiological pH but may require specific conditions for optimal solubility.
Key chemical properties include:
PAR-4-AP has significant applications in scientific research, particularly in studies related to:
Activation Mechanism and Kinetics:PAR4 activation by thrombin involves a low-affinity interaction dependent on key residues (Leu43, Pro44, Pro46) near the cleavage site [2] [3]. Unlike PAR1, which possesses a hirudin-like domain for high-affinity thrombin binding, PAR4 relies on an anionic cluster (Asp57-Asp59-Glu62-Asp65) to stabilize thrombin engagement [3] [9]. Consequently, PAR4 requires 5–10-fold higher thrombin concentrations (EC₅₀ ≈ 5 nM) for activation compared to PAR1 (EC₅₀ ≈ 0.2 nM) [3] [8]. PAR-4-AP bypasses proteolytic cleavage, directly binding ECL2 to induce receptor activation, and is resistant to enzymatic degradation .
Downstream Signaling Pathways:Upon activation, PAR4 primarily couples to Gq and G12/13 pathways:
Table 1: Key Signaling Properties of PAR4 vs. PAR1
Property | PAR4 | PAR1 |
---|---|---|
Thrombin EC₅₀ | ~5 nM [3] [8] | ~0.2 nM [3] [9] |
Primary G Proteins | Gq, G12/13 [2] [8] | Gq, Gi, G12/13 [8] |
Calcium Kinetics | Sustained (minutes) [3] | Transient (seconds) [3] |
Tethered Ligand Sequence | GYPGQV [9] | SFLLRN [9] |
Platelet Activation and Thrombus Stability:PAR4 complements PAR1 in platelet regulation: PAR1 initiates rapid platelet aggregation at low thrombin concentrations, while PAR4 sustains activation during high thrombin flux, promoting stable thrombus formation [1] [8]. Key contributions include:
Therapeutic Targeting for Safer Antithrombotics:PAR4’s delayed activation kinetics underpin its appeal as a target with a potentially wider therapeutic window than PAR1:
Table 2: PAR4-Targeted Therapeutic Candidates
Compound | Mechanism | Key Findings |
---|---|---|
BMS-986120 | Orthosteric antagonist | Potent inhibition of thrombosis in primates; Low bleeding risk [1] |
BMS-986141 | Analog of BMS-986120 | Safe in Phase I trials [1] |
PAR-4-AP (AY-NH₂) | Selective agonist | Reverses visceral pain in murine models |
Structural and Genetic Divergence:PAR4 exhibits distinct genetic and structural features:
Functional Specialization:
Receptor | Primary Activators | Cellular Roles | Pathological Associations |
---|---|---|---|
PAR1 | Thrombin, APC | Platelet aggregation, Endothelial barrier regulation | Thrombosis, Cancer metastasis [8] [9] |
PAR2 | Trypsin, Tryptase | Inflammation, Pain signaling | Arthritis, IBD [8] |
PAR3 | Thrombin | Co-factor for PAR4 activation | Limited data [8] |
PAR4 | Thrombin, Trypsin | Sustained platelet activation, Neutrophil recruitment | Thrombosis, Stroke, IBD [1] [2] [8] |
Signaling Bias and Physiological Outcomes:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: